

Technical Guide: Chemical Properties of 3,4,4-Trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclohexen-1-one, 3,4,4-trimethyl-

Cat. No.: B103722

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,4-trimethyl-2-cyclohexen-1-one (CAS No. 17299-41-1). It includes available physical data, a discussion of its characteristic reactivity as an α,β -unsaturated ketone, and a detailed, proposed experimental protocol for its synthesis via the Robinson annulation. Spectroscopic data, where available, are presented, supplemented by predicted values based on analogous structures. This document is intended to serve as a foundational resource for professionals engaged in organic synthesis, chemical research, and drug development.

Chemical Identity and Physical Properties

3,4,4-Trimethyl-2-cyclohexen-1-one is a cyclic ketone and a derivative of cyclohexenone. Its core structure features a six-membered ring with a carbonyl group, an adjacent carbon-carbon double bond (an enone system), and three methyl groups at positions 3 and 4.

Table 1: Identifiers and Physical Properties of 3,4,4-Trimethyl-2-cyclohexen-1-one and Related Isomers

Property	Value for 3,4,4-Trimethyl-2-cyclohexen-1-one	Value for Isomer: 2,4,4-Trimethyl-2-cyclohexen-1-one	Value for Isomer: 4,4,6-Trimethyl-2-cyclohexen-1-one
CAS Number	17299-41-1[1]	13395-71-6	13395-73-8
Molecular Formula	C ₉ H ₁₄ O[1]	C ₉ H ₁₄ O	C ₉ H ₁₄ O
Molecular Weight	138.21 g/mol [2]	138.21 g/mol	138.21 g/mol
IUPAC Name	3,4,4-trimethylcyclohex-2-en-1-one	2,4,4-trimethylcyclohex-2-en-1-one	4,4,6-trimethylcyclohex-2-en-1-one
Boiling Point	Data not available[2]	81-82 °C @ 20 mmHg	192-193 °C @ 760 mmHg[3]
Density	Data not available[2]	0.924 g/mL @ 25 °C	Data not available
Refractive Index	Data not available[2]	n ₂₀ /D 1.476	Data not available
Melting Point	Data not available[2]	158 °C	Data not available

Note: Experimental physical property data for 3,4,4-trimethyl-2-cyclohexen-1-one is not readily available in surveyed databases. Data for structural isomers are provided for comparative purposes.

Spectroscopic Data

Detailed experimental spectra for 3,4,4-trimethyl-2-cyclohexen-1-one are not widely published. The NIST WebBook indicates the availability of an electron ionization mass spectrum.[1] The following tables provide mass spectrometry information and predicted NMR and IR data based on the compound's structure and data from related isomers.

Table 2: Mass Spectrometry Data

Data Type	Source	Details
Mass Spectrum (Electron Ionization)	NIST WebBook ^[1]	Data available in the NIST database. The molecular ion peak $[M]^+$ would be expected at $m/z = 138$.

Table 3: Predicted Spectroscopic Data for 3,4,4-Trimethyl-2-cyclohexen-1-one

Spectrum Type	Predicted Chemical Shift / Frequency	Assignment and Notes
^1H NMR	~ 5.8-6.0 ppm (s, 1H)	Vinylic proton at C-2. Expected to be a singlet as there are no adjacent protons.
~ 2.3-2.5 ppm (t, 2H)	Methylene protons ($-\text{CH}_2-$) at C-6, adjacent to the carbonyl group.	
~ 1.8-2.0 ppm (t, 2H)	Methylene protons ($-\text{CH}_2-$) at C-5.	
~ 1.9-2.1 ppm (s, 3H)	Methyl protons ($-\text{CH}_3$) at C-3, attached to the double bond.	
~ 1.1-1.3 ppm (s, 6H)	Geminal dimethyl protons ($-\text{C}(\text{CH}_3)_2$) at C-4. Expected to be a singlet.	
^{13}C NMR	~ 199-201 ppm	Carbonyl carbon ($\text{C}=\text{O}$) at C-1.
~ 160-165 ppm	Olefinic carbon at C-3.	
~ 125-130 ppm	Olefinic carbon at C-2.	
~ 45-50 ppm	Quaternary carbon ($-\text{C}(\text{CH}_3)_2$) at C-4.	
~ 35-40 ppm	Methylene carbon ($-\text{CH}_2$) at C-6.	
~ 30-35 ppm	Methylene carbon ($-\text{CH}_2$) at C-5.	
~ 25-30 ppm	Geminal dimethyl carbons ($-\text{C}(\text{CH}_3)_2$) at C-4.	
~ 20-25 ppm	Methyl carbon ($-\text{CH}_3$) at C-3.	
IR Spectroscopy	~ 1665-1685 cm^{-1} (strong)	$\text{C}=\text{O}$ stretch, characteristic of an α,β -unsaturated ketone.

~ 1620-1640 cm^{-1} (medium)	C=C stretch of the conjugated system.
---------------------------------------	---------------------------------------

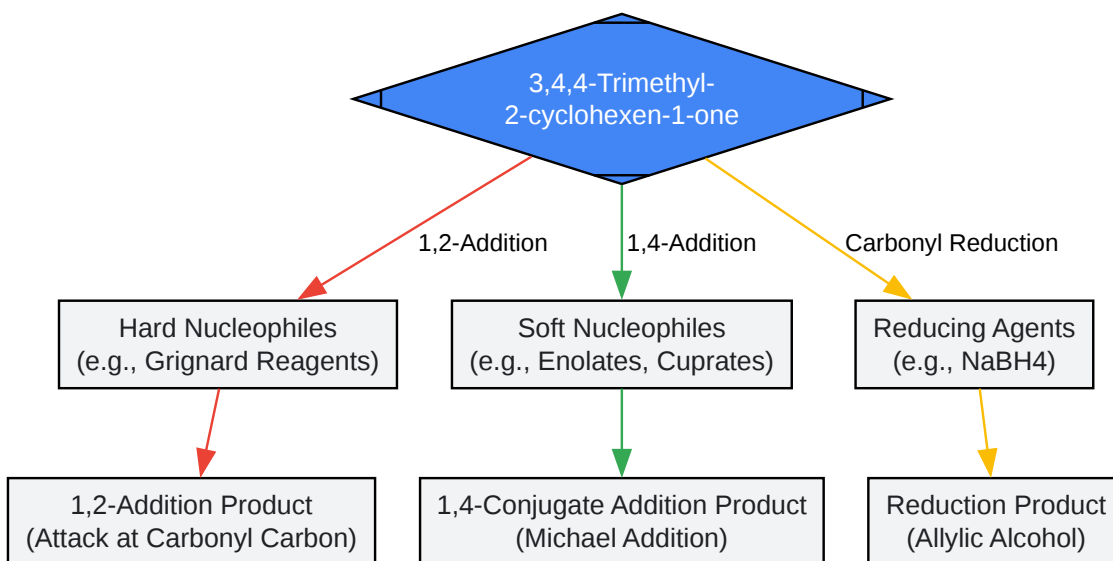
~ 2850-3000 cm^{-1} (medium)	C-H stretching from alkyl groups.
---------------------------------------	-----------------------------------

Chemical Reactivity

The chemical reactivity of 3,4,4-trimethyl-2-cyclohexen-1-one is dominated by its α,β -unsaturated ketone (enone) functional group. This system possesses two primary electrophilic sites: the carbonyl carbon (C-1) and the β -olefinic carbon (C-3).

- **1,2-Addition:** Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the carbonyl carbon directly in a 1,2-addition.
- **1,4-Conjugate Addition (Michael Addition):** Soft nucleophiles, such as enolates, amines, and cuprates, preferentially attack the β -carbon in a 1,4-conjugate addition, which is a key reaction for forming new carbon-carbon bonds.
- **Reduction:** The carbonyl group can be reduced to a hydroxyl group using reagents like sodium borohydride (NaBH_4). The carbon-carbon double bond can be reduced via catalytic hydrogenation.

General Reactivity of the Enone System



[Click to download full resolution via product page](#)

Reactivity pathways of the enone functional group.

Experimental Protocols

While a specific published protocol for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one was not found in detail, its structure is ideally suited for synthesis via the Robinson annulation. This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.

Proposed Synthesis via Robinson Annulation

A plausible route involves the base-catalyzed reaction of 3,3-dimethyl-2-butanone with methyl vinyl ketone (MVK).

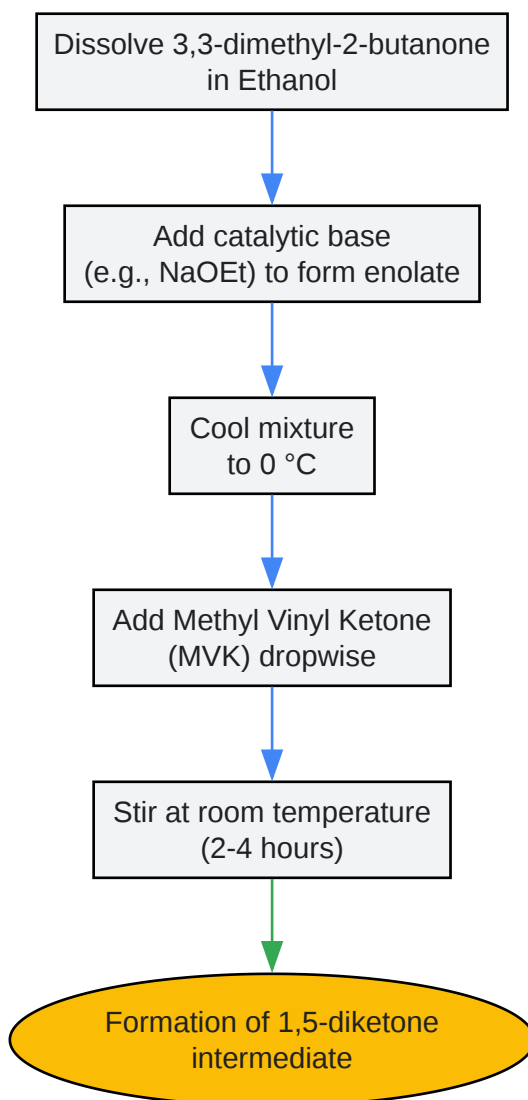
Overall Reaction: 3,3-Dimethyl-2-butanone + Methyl Vinyl Ketone → 3,4,4-Trimethyl-2-cyclohexen-1-one

Methodology:

Step 1: Michael Addition to form the 1,5-Diketone Intermediate

- **Apparatus Setup:** Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
- **Reagent Preparation:** Dissolve 3,3-dimethyl-2-butanone (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
- **Base Addition:** Add a catalytic amount of a base, such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) (e.g., 0.1 eq), to the solution to generate the enolate of the ketone.
- **Michael Acceptor Addition:** Cool the reaction mixture in an ice bath. Slowly add methyl vinyl ketone (MVK) (1.0 eq) dropwise to the stirred solution.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to allow the Michael addition to proceed to completion, forming the intermediate 1,5-diketone (6,6-dimethylheptane-2,5-dione).

Workflow: Michael Addition Step



[Click to download full resolution via product page](#)

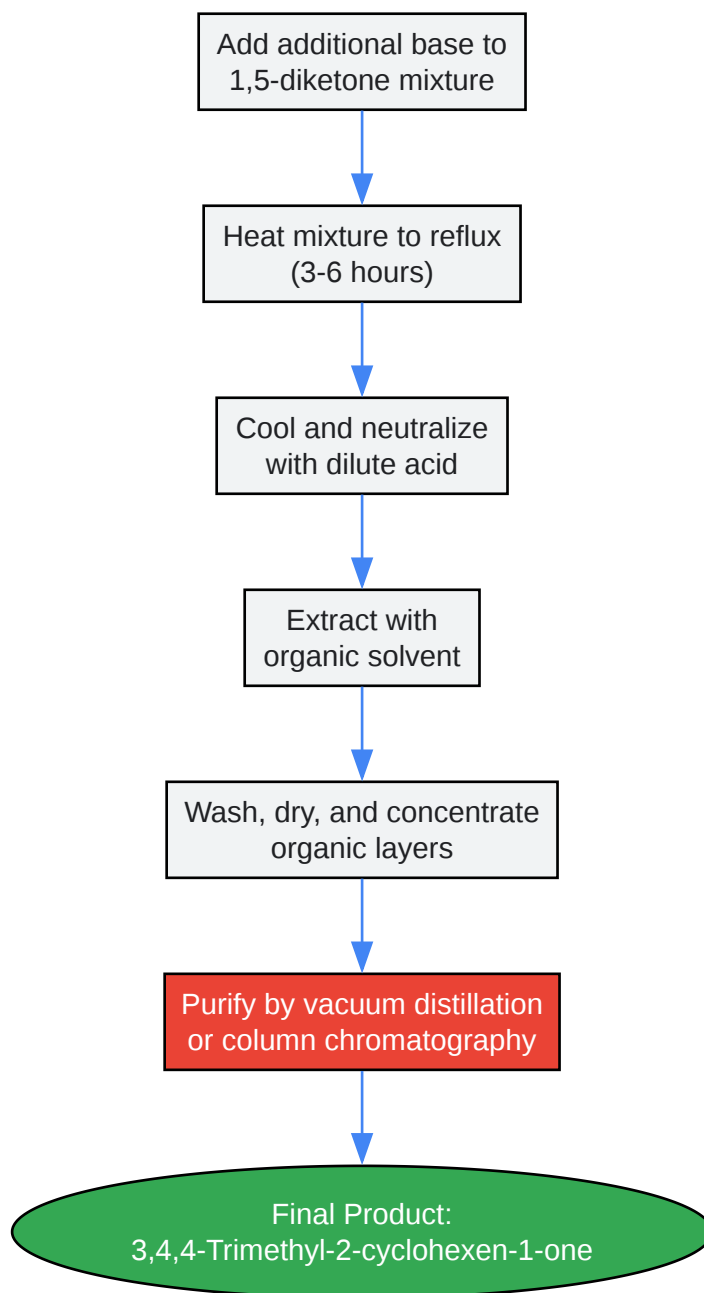
Proposed workflow for the Michael addition step.

Step 2: Intramolecular Aldol Condensation and Dehydration

- Initiate Cyclization: To the same reaction mixture containing the 1,5-diketone, add an additional amount of base (e.g., bringing the total to 1.0-1.2 eq) to promote the intramolecular aldol reaction.

- **Heating:** Heat the reaction mixture to reflux for several hours (e.g., 3-6 hours). This provides the energy needed for both the ring-closing aldol addition and the subsequent dehydration (condensation) to form the α,β -unsaturated ketone.
- **Workup:** After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
- **Extraction:** Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Workflow: Aldol Condensation Step



[Click to download full resolution via product page](#)

Proposed workflow for the aldol condensation.

Safety and Handling

While a specific safety data sheet for 3,4,4-trimethyl-2-cyclohexen-1-one is not widely available, data from related cyclohexenone derivatives suggest appropriate precautions should be taken.

- Hazards: Likely to be a combustible liquid. May cause skin and serious eye irritation. May cause respiratory irritation.
- Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted with a thorough risk assessment and in accordance with institutional safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyclohexen-1-one, 3,4,4-trimethyl- [webbook.nist.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4,4,6-trimethyl-2-cyclohexen-1-one, 13395-73-8 [thegoodscentcompany.com]
- To cite this document: BenchChem. [Technical Guide: Chemical Properties of 3,4,4-Trimethyl-2-cyclohexen-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103722#2-cyclohexen-1-one-3-4-4-trimethyl-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com